molecular formula C6H5Br2NO B039753 2,6-Dibromo-4-methoxypyridine CAS No. 117873-72-0

2,6-Dibromo-4-methoxypyridine

Cat. No. B039753
M. Wt: 266.92 g/mol
InChI Key: FBLLPCQLOGKHAL-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

Molecular structure characterization of pyridine derivatives often involves spectroscopic methods such as IR, UV-Vis, NMR, and X-ray crystallography. These techniques provide insights into the compound's geometry, electronic structure, and intramolecular interactions. For instance, studies on compounds with methoxy groups on the pyridine ring have highlighted the impact of these substituents on molecular geometry and stability through π…π stacking and hydrogen bonding (Bai Linsha, 2015).

Scientific Research Applications

  • 2,6-Dibromo-4-methoxypyridine is a chemical compound with the CAS Number: 117873-72-0 . It has a molecular weight of 266.92 and is a white to pale-yellow to yellow-brown solid .
  • This compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
  • It’s also used as a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II .
  • It’s used in an efficient construction of dihyropyridin-4-ones, which serves as potential ligands for neuronal nicotinic acetycholine receptors .
  • Pyridine-Pyridone Alternate Oligomers : This compound is a useful reactant for the preparation of pyridine-pyridone alternate oligomers . Pyridine-pyridone alternate oligomers are a class of organic compounds that have potential applications in various fields, including materials science and pharmaceuticals .

  • Cyclic Adenosine Monophosphate (cAMP) : 2,6-Dibromo-4-methoxypyridine is also used in the synthesis of cyclic adenosine monophosphate . cAMP is a crucial second messenger involved in many biological processes, including the regulation of glycogen, sugar, and lipid metabolism .

  • Enantioselective Catalytic Dearomative Addition : This compound can be used in the enantioselective catalytic dearomative addition of Grignard reagents to 4-methoxypyridinium ions . This methodology involves the dearomatization of in situ-formed N-acylpyridinium salts, employing alkyl organomagnesium reagents as nucleophiles and a chiral copper (I) complex as the catalyst . The process allows direct access to nearly enantiopure chiral dihydro-4-pyridones with yields up to 98% .

  • Synthesis of Various Organic Compounds : 2,6-Dibromo-4-methoxypyridine is a useful reactant for the preparation of various organic compounds . It can be used to construct other common scaffolds such as six-membered aza-heterocycles .

Safety And Hazards

The safety information for 2,6-Dibromo-4-methoxypyridine includes several hazard statements: H302, H315, H319, H332, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

properties

IUPAC Name

2,6-dibromo-4-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-10-4-2-5(7)9-6(8)3-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLLPCQLOGKHAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447778
Record name 2,6-DIBROMO-4-METHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dibromo-4-methoxypyridine

CAS RN

117873-72-0
Record name 2,6-DIBROMO-4-METHOXYPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methanol (1.48 g, 46.1 mmol) is slowly added to a cooled suspension (0° C.) of NaH (2.12 g, 53.2 mmol, 60% dispersion in mineral oil, washed with hexane prior to use) in THF (20 mL). Upon completion of the addition the mixture is stirred at 0° C. for 150 min before 2,6-dibromo-4-nitropyridine (10.0 g, 35.4 mmol) is added. The temperature rises to 14° C. The mixture is stirred at rt for 3 h before the reaction is quenched with sat. aq. NH4Cl solution. The mixture is diluted with water and extracted twice with EA (250 mL). The combined org. extracts are dried over MgSO4, filtered and concentrated. The crude product is purified by CC on silica gel eluting with DCM to give 2,6-dibromo-4-methoxy-pyridine (6.43 g) as an off-white solid; LC-MS: tR=0.90 min, [M+1]+=267.75.
Quantity
1.48 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
CM Amb, SC Rasmussen - The Journal of Organic Chemistry, 2006 - ACS Publications
Although brominated bipyridines and terpyridines are highly desirable synthetic building blocks for both ligand design and macro- or supramolecular applications, few such synthetic …
Number of citations: 36 pubs.acs.org
JC Rodriguez‐Ubis, R Sedano, G Barroso… - Helvetica chimica …, 1997 - Wiley Online Library
The synthesis of three novel pyrazole‐containing complexing acids, N,N,N′,N′‐{2, 6‐bis[3‐(aminomethyl)pyrazol‐1‐yl]‐4‐methoxypyridine}tetrakis(acetic acid)(1), N,N,N′,N′‐{2, 6‐…
Number of citations: 68 onlinelibrary.wiley.com
KL Garner, LF Parkes, JD Piper… - Inorganic …, 2010 - ACS Publications
Platinum(II) complexes of the form [PtL n Cl] + are reported, containing the N ∧ N ∧ N-coordinating ligands 2,6-di(8-quinolyl)pyridine (L 1 ), 2,6-di(8-quinolyl)-4-methoxypyridine (L 2 ), …
Number of citations: 84 pubs.acs.org
M Jager, RJ Kumar, H Görls, J Bergquist… - Inorganic …, 2009 - ACS Publications
Synthetic routes to meridional bistridentate ruthenium(II) complexes based on 2,6-di(quinolin-8-yl)pyridyl (dqp) ligands have been investigated. Microwave-assisted synthesis at 200 C …
Number of citations: 77 pubs.acs.org
ID Bori - 2008 - search.proquest.com
Studies were conducted with the purpose of completing the first total synthesis of 14-isoazacamptothecin. During the courses of this endeavor, new insights into pyridine chemistry were …
Number of citations: 2 search.proquest.com
J Yan, ZL Zhu, CS Lee, SH Liu, PT Chou, Y Chi - Molecules, 2021 - mdpi.com
In this work, we report a series of bis-tridentate Ir(III) metal complexes, comprising a dianionic pyrazole-pyridine-phenyl tridentate chelate and a monoanionic chelate bearing a …
Number of citations: 3 www.mdpi.com
J Stash - 2019 - search.proquest.com
The main focus of this research was to synthesize new ligands for use in ruthenium complexes for fundamental chemistry studies, anti-cancer studies, and catalysis. A total of seven …
Number of citations: 0 search.proquest.com
D Den Boer, H Stegman, C Peeters… - European Journal of … - Wiley Online Library
The physical and electrochemical properties of a series of Cu complexes bearing redox‐active ligands were investigated. The effect of the geometry and electronic structure on the …
ID Bori, DL Comins - Organic Chemistry, 2021 - arkat-usa.org
Several halo-substituted alkoxypyridines were prepared and subjected to directed metalation and metalhalogen exchange reactions. The studies resulted in useful methods for …
Number of citations: 5 www.arkat-usa.org
S Schnidrig - 2017 - zora.uzh.ch
Ausführliche elekrochemische Untersuchungen verschiedenster Katalysatoren wurde durchgeführt und mit den katalytischen Daten verglichen, um Trends zu ermitteln und neue …
Number of citations: 2 www.zora.uzh.ch

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